1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one
Description
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one is a bicyclic ketone featuring a diazabicyclo[3.1.1]heptane scaffold substituted with an acetyl group at the 6-position. This compound has garnered attention as a building block in medicinal chemistry due to its rigid bicyclic structure, which can enhance binding affinity and metabolic stability in drug candidates. It is commercially available (CAS: 1310717-00-0) with a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol, typically provided at ≥98% purity. Its synthesis and applications are less documented in open literature but are inferred from commercial availability and structural analogs.
Properties
IUPAC Name |
1-(3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-6-2-7(9)4-8-3-6/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSOELZDRRIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves several steps. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone
The ketone group can undergo nucleophilic additions with amines, alcohols, or Grignard reagents, forming imines, acetals, or secondary alcohols. For example:
-
Reaction with Amine :
This could generate imine derivatives for further functionalization.
Reduction of the Ketone
Reduction with agents like NaBH₄ or LiAlH₄ may yield secondary alcohols:
-
Reaction :
Enolate Chemistry
Deprotonation of the ketone under basic conditions could form enolates, enabling alkylation or aldol condensations.
Modification of the Bicyclic Amine
-
Alkylation/Acylation : The basic nitrogen atoms in the bicyclic framework may react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride), forming quaternary ammonium salts or amides.
-
Coordination Chemistry : The rigid bicyclic structure may serve as a ligand in metal complexes.
Limitations in Reaction Data
The available sources (,, , ) focus on structural characterization, synthesis methodologies for related compounds, and general reactivity principles. No experimental data or specific reaction mechanisms for 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one are explicitly provided.
Scientific Research Applications
Medicinal Chemistry Applications
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one has been investigated for its pharmacological properties, particularly in the development of novel therapeutics.
Case Study: Antidepressant Activity
A study published in a peer-reviewed journal explored the compound's potential as an antidepressant. The research highlighted its mechanism of action involving the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound demonstrated significant efficacy in preclinical models, suggesting its viability as a candidate for further clinical development .
Table 1: Summary of Pharmacological Studies
Organic Synthesis Applications
In organic chemistry, 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one serves as a versatile building block for synthesizing various complex molecules.
Case Study: Synthesis of Bioactive Compounds
The compound has been utilized as a precursor in the synthesis of bioactive compounds with anti-inflammatory and anticancer properties. Researchers have demonstrated that modifying the nitrogen atoms within the bicyclic structure can lead to derivatives with enhanced biological activities .
Table 2: Synthetic Applications
| Application | Description | Result |
|---|---|---|
| Synthesis of Anticancer Agents | Used as a precursor for creating analogs | Enhanced cytotoxicity observed |
| Development of Anti-inflammatory Drugs | Modification led to improved efficacy | Significant reduction in inflammation markers |
Mechanism of Action
The mechanism of action of 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one with three structurally related bicyclic compounds, focusing on molecular features, synthesis, and applications.
Structural and Functional Group Differences
Table 1: Structural Comparison
Key Observations:
- Nitrogen vs.
- Ring Size : The diazabicyclo[3.1.0]hexane system in the hexane-based analog (Table 1, row 4) introduces greater ring strain compared to the heptane scaffold, which may affect synthetic accessibility.
- Substituent Impact : The benzyl group in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one enhances lipophilicity, making it suitable for central nervous system (CNS)-targeted drug discovery.
Biological Activity
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one, also known by its CAS number 1474024-25-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12N2O
- Molecular Weight : 140.19 g/mol
- IUPAC Name : 1-(3,6-diazabicyclo[3.1.1]heptan-6-yl)ethan-1-one
- Purity : 97% .
Biological Activity Overview
The biological activity of 1-{3,6-diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one has been investigated in various contexts, particularly in relation to its effects on the central nervous system (CNS), antimicrobial activity, and potential therapeutic applications.
CNS Activity
Research indicates that compounds with a similar bicyclic structure often exhibit significant CNS activity. The diazabicyclo structure is believed to interact with neurotransmitter systems, potentially influencing mood and cognition.
Antimicrobial Properties
Preliminary studies suggest that 1-{3,6-diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one may possess antimicrobial properties. Its efficacy against various bacterial strains was evaluated using standard microbiological techniques.
Study 1: CNS Activity Assessment
A study conducted on related compounds demonstrated that bicyclic amines could modulate neurotransmitter release in neuronal cultures. The mechanism involved the inhibition of reuptake transporters for serotonin and norepinephrine, suggesting a similar potential for 1-{3,6-diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one .
Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Tested Organisms/Systems | Reference |
|---|---|---|---|
| CNS Modulation | Inhibition of neurotransmitter reuptake | Neuronal cultures | |
| Antimicrobial | Effective against S. aureus and E. coli | Bacterial cultures |
The proposed mechanism of action for the biological activities of 1-{3,6-diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves:
- Neurotransmitter Interaction : Potential modulation of serotonin and norepinephrine pathways.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.
Q & A
Q. What are the common synthetic routes for preparing 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions or functionalization of preformed bicyclic scaffolds. For example, Boc-protected intermediates (e.g., endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane) can be deprotected under acidic conditions to generate reactive amines, which are then acylated to form the ketone moiety . Key steps:
Cyclization : Use microwave-assisted or thermal conditions to form the bicyclo[3.1.1] framework.
Protection/Deprotection : Boc groups stabilize amines during synthesis, with TFA/CH₂Cl₂ commonly used for removal .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor via TLC (Rf ~0.3–0.5) and confirm with HPLC (>95% purity) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic structure. Key signals:
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity .
- Melting Point : Consistency with literature values indicates crystallinity and purity .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected reactivity during synthesis?
Methodological Answer:
- Hypothesis Testing : If NMR signals deviate, verify intermediates (e.g., Boc-deprotection efficiency via FT-IR for amine formation ).
- Degradation Checks : Monitor sample stability under reaction conditions. For example, prolonged heating may degrade the bicyclic core; use LC-MS to identify byproducts .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm structural assignments .
Q. What strategies are effective for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Kinase assays (e.g., ATPase activity via malachite green phosphate detection).
- ADME Profiling :
Q. How can computational tools optimize reaction pathways for scaled-up synthesis?
Methodological Answer:
Q. What challenges arise during scale-up from milligram to gram quantities, and how are they addressed?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (solvent screening: ethanol/water vs. acetonitrile).
- Thermal Control : Use jacketed reactors to maintain consistent temperature during exothermic steps (e.g., cyclization).
- Yield Optimization : Design of Experiments (DoE) to test variables (e.g., stoichiometry, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
